ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with substituents at positions 1 (ethyl), 3 (methyl), 4 (chloro), and 5 (ethyl carboxylate).
Properties
IUPAC Name |
ethyl 4-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-4-16-11-9(7(3)15-16)10(13)8(6-14-11)12(17)18-5-2/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEWDVKPONESEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C(=N1)C)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331578 | |
| Record name | ethyl 4-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37801-47-1 | |
| Record name | ethyl 4-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the following steps:
Formation of the Pyrazolopyridine Core: This can be achieved through the reaction of appropriate precursors such as ethyl acetoacetate and hydrazine hydrate in the presence of a suitable catalyst.
Chlorination: The pyrazolopyridine core is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position.
Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the reduced form of the compound.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Position 1 : Alkyl (e.g., ethyl) substituents may enhance metabolic stability compared to aryl groups (e.g., phenyl) due to reduced π-π interactions .
- Position 4: Chloro substituents are associated with antiviral activity, while amino or aryl groups modulate target specificity (e.g., HSV-1 vs. SARS-CoV-2) .
Physicochemical Properties
Biological Activity
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 37801-47-1) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 267.71 g/mol
- CAS Number : 37801-47-1
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the pyrazolo ring. The structural modifications can significantly influence its biological activity, particularly in antiviral and anticancer applications.
Antiviral Activity
Research has indicated that compounds containing the pyrazolo[3,4-b]pyridine core exhibit significant antiviral properties. For instance:
- Antiviral Mechanisms : Compounds similar to ethyl 4-chloro-1-ethyl-3-methyl have shown efficacy against various viruses, including Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV). One study reported that derivatives with ester groups exhibited enhanced anti-HSV activity compared to their acid counterparts, suggesting that structural modifications can optimize antiviral efficacy .
| Compound | Virus Targeted | IC50 Value |
|---|---|---|
| Compound 5 | HSV-1 | Not specified but noted as effective |
| Compound 6 | VSV | Not specified but noted as effective |
Anticancer Activity
The pyrazolo[3,4-b]pyridine derivatives have also been evaluated for their anticancer properties. Certain compounds have demonstrated potent inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation:
- CDK Inhibition : For example, compounds derived from this scaffold have shown IC50 values as low as 0.36 µM against CDK2, indicating strong potential as anticancer agents .
Case Studies
- Study on Antiviral Properties : A study conducted by Bernardino et al. highlighted the antiviral properties of various pyrazolo derivatives. They found that specific modifications led to improved efficacy against tobacco mosaic virus (TMV), with some compounds achieving over 90% viral inactivation at certain concentrations .
- Anticancer Activity Assessment : Research involving the evaluation of pyrazolo derivatives against cancer cell lines such as HeLa and HCT116 showed significant antiproliferative effects, suggesting that these compounds could serve as leads for developing new cancer therapeutics .
Future Directions
The ongoing research into this compound suggests a promising avenue for drug development in both antiviral and anticancer therapies. Further studies are needed to elucidate the precise mechanisms of action and optimize the pharmacological profiles of these compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of pyrazole-4-carbaldehydes with hydrazine hydrate in ethanol under reflux, as demonstrated in fused pyrazolo-pyrazole systems . For example, Aly et al. used acetic acid as a catalyst and iodine as an additive to control regioselectivity and improve yields (up to 28% in analogous systems) . Optimization involves varying temperature, solvent polarity, and catalyst loading.
- Data Analysis : NMR (e.g., , ) and ESIMS (e.g., m/z 450.2 for similar esters) are critical for verifying structural integrity .
Q. How can researchers characterize the purity and structural conformation of this compound?
- Methodology :
- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to assess purity.
- Spectroscopy : NMR (400 MHz, DMSO-d6) resolves substituent positions (e.g., δ 1.18–1.21 ppm for ethyl ester protons) . ESIMS confirms molecular weight (e.g., m/z 270.08 for a brominated analog) .
- Crystallography : Single-crystal X-ray diffraction (as in Acta Crystallographica reports) resolves stereochemistry .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during pyrazolo[3,4-b]pyridine functionalization?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 3-methyl position to steer electrophilic substitution .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions (e.g., with aryl boronic acids) enable selective C-H activation at the 4-chloro position .
- Contradictions : shows iodine enhances amine formation at room temperature, while reflux favors cyclization. Comparative kinetic studies are recommended .
Q. How do computational models predict the compound’s binding affinity for kinase targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to simulate interactions. Pyrazolo[3,4-b]pyridines often occupy ATP-binding pockets via H-bonding with the carboxylate group .
- QSAR : Correlate substituent electronegativity (e.g., chloro vs. methyl) with inhibitory activity using Hammett constants .
Q. What mechanistic insights explain contradictory biological activity trends in pyrazolo[3,4-b]pyridine analogs?
- Case Study : Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate derivatives show variable IC50 values (nM to μM) against cancer cell lines due to substituent-dependent solubility and membrane permeability .
- Methodology :
- SAR Analysis : Compare logP (e.g., 2.1 for methyl vs. 2.8 for ethyl esters) and polar surface area (PSA) using ChemAxon .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
